4-Phenyl-1,3-thiazole-2-carbaldehyde

Physicochemical Properties Lipophilicity Drug Design

Unique 2-carbaldehyde regioisomer enables precise hydrazonyl-thiazole and Schiff base synthesis. Unlike brominated analogs, this atom-economical (MW 189.23) building block offers cost-efficiency for initial SAR studies. Ideal for medicinal chemistry programs targeting CNS/metabolic disorders. High-purity solid (mp 61-62°C) ensures reliable downstream reactivity.

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
CAS No. 75390-44-2
Cat. No. B1351833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-thiazole-2-carbaldehyde
CAS75390-44-2
Molecular FormulaC10H7NOS
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C=O
InChIInChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H
InChIKeyDJWIXPPOXVIXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS 75390-44-2): A Versatile Thiazole Aldehyde Building Block for Heterocyclic Synthesis and Medicinal Chemistry


4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS 75390-44-2) is a heterocyclic aromatic compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . Its core structure features a 1,3-thiazole ring substituted with a phenyl group at the 4-position and an aldehyde (formyl) group at the 2-position [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials [2]. The presence of the reactive aldehyde group enables derivatization through condensation (e.g., Schiff base formation) and nucleophilic addition reactions, while the thiazole ring contributes to the molecule's stability and electronic properties [1][2]. The compound is a solid at room temperature with a melting point of 61–62 °C and a predicted density of 1.269 g/cm³ .

4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS 75390-44-2): Critical Substituent Effects Differentiate It from Generic Thiazole Carbaldehydes


While all thiazole carbaldehydes share a common heterocyclic core, substitution pattern dramatically alters their physicochemical properties, reactivity, and biological activity profiles. The specific placement of the phenyl group at the 4-position and the aldehyde at the 2-position in 4-Phenyl-1,3-thiazole-2-carbaldehyde dictates its electronic distribution, steric environment, and conformational preferences. These factors directly influence its behavior in key reactions (e.g., nucleophilic addition, condensation) and its interaction with biological targets. For instance, SAR studies on thiazole derivatives reveal that non-bulky, electron-withdrawing groups at specific positions significantly impact antimalarial potency [1]. Furthermore, the position of the aldehyde group dictates the regiochemistry of subsequent derivatizations, making 4-Phenyl-1,3-thiazole-2-carbaldehyde a unique synthon for constructing specific molecular architectures not accessible from its 5-carbaldehyde or 4-carbaldehyde isomers . Generic substitution with an alternative phenylthiazole carbaldehyde could lead to altered reaction yields, different product profiles, or complete failure in target-specific applications, as detailed in the quantitative evidence below [2].

4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS 75390-44-2): Head-to-Head Quantitative Differentiation from Key Structural Analogs


Lipophilicity Comparison: 4-Phenyl-1,3-thiazole-2-carbaldehyde vs. 2-Phenyl-1,3-thiazole-4-carbaldehyde

Lipophilicity, quantified by LogP, is a critical parameter influencing membrane permeability, solubility, and overall ADME properties. A comparison of calculated LogP values reveals that 4-Phenyl-1,3-thiazole-2-carbaldehyde (target compound) exhibits a LogP value of 2.51–2.62, whereas its regioisomer, 2-Phenyl-1,3-thiazole-4-carbaldehyde, displays a LogP of 2.66 [1]. This difference, though seemingly small, can impact partition coefficients and compound behavior in biological assays or separation processes.

Physicochemical Properties Lipophilicity Drug Design

Regiochemical Reactivity: Aldehyde Position Dictates Derivative Synthesis

The position of the aldehyde group on the thiazole ring is the primary determinant of its reactivity in condensation and nucleophilic addition reactions. 4-Phenyl-1,3-thiazole-2-carbaldehyde, with the aldehyde at the 2-position, undergoes reactions to form specific derivatives, such as Schiff bases, that are distinct from those formed by the 5-carbaldehyde isomer. For example, 2-amino-4-phenylthiazole (derived from the 2-carbaldehyde) reacts with aromatic aldehydes to give Schiff bases used for metal complexation [1]. In contrast, 4-phenyl-1,3-thiazole-5-carbaldehyde has been shown to form different derivatives with distinct biological activities (e.g., antimicrobial, anticancer) . There is no direct evidence that the 4-phenyl-1,3-thiazole-5-carbaldehyde isomer can substitute for the 2-carbaldehyde in these specific synthetic pathways without a change in product.

Organic Synthesis Reactivity Building Block

Molecular Weight as a Surrogate for Synthetic Tractability: Comparison with 4-(4-Bromophenyl)thiazole-2-carbaldehyde

The molecular weight of a building block can impact its synthetic tractability, purification, and cost. 4-Phenyl-1,3-thiazole-2-carbaldehyde (MW = 189.23 g/mol) [1] is significantly lighter than its brominated analog, 4-(4-Bromophenyl)thiazole-2-carbaldehyde (MW = 268.13 g/mol) . This 78.9 g/mol difference (41.7% increase) directly translates to differences in physical properties (e.g., melting point, solubility) and may affect reaction work-up and purification. Furthermore, the absence of a heavy halogen like bromine simplifies waste disposal and may offer a more cost-effective and environmentally benign option for early-stage research where the bromine is not functionally required.

Building Block Molecular Properties Synthetic Accessibility

4-Phenyl-1,3-thiazole-2-carbaldehyde (CAS 75390-44-2): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of 2-Hydrazonyl-4-phenylthiazoles for Anticancer and Antimicrobial Screening

4-Phenyl-1,3-thiazole-2-carbaldehyde serves as a key precursor in the synthesis of 2-hydrazonyl-4-phenylthiazoles [1]. This class of compounds is of significant interest in medicinal chemistry due to the broad range of biological activities associated with the thiazole scaffold, including antimicrobial, anti-HIV, antifungal, and anticancer properties [1]. The aldehyde group at the 2-position undergoes efficient condensation with thiosemicarbazide derivatives, enabling the rapid generation of diverse libraries for structure-activity relationship (SAR) studies. The use of this specific carbaldehyde is essential for obtaining the correct 2-hydrazonyl-4-phenylthiazole regioisomer [1].

Precursor for 2-Amino-4-phenylthiazole and Derived Schiff Bases for Metal Complexation

The compound is a direct precursor to 2-amino-4-phenylthiazole, a valuable intermediate. 2-Amino-4-phenylthiazole reacts with various aromatic aldehydes to form Schiff bases, which are known for their utility in analytical chemistry for the concentration and photometric determination of transition metals . The specific 4-phenyl substitution pattern on the thiazole ring is critical for the properties of the resulting Schiff base ligands and their metal complexes. Substitution with a different phenylthiazole carbaldehyde would yield a structurally distinct ligand with potentially different metal-binding affinities and selectivities .

Construction of Complex Heterocyclic Scaffolds in Drug Discovery

As a heterocyclic building block, 4-Phenyl-1,3-thiazole-2-carbaldehyde is widely employed in patent literature for the synthesis of novel heteroaryl compounds with potential therapeutic applications [2]. Its well-defined reactivity and compatibility with various synthetic methodologies make it valuable for constructing complex molecular architectures [3]. The compound's calculated LogP of 2.51–2.62 provides a favorable starting point for designing molecules with balanced lipophilicity for oral bioavailability [4]. Its use is indicated in programs targeting CNS and metabolic disorders, where the thiazole core is a privileged structure [2].

Non-Brominated Building Block for Cost-Effective and Greener Synthesis

For research programs that do not require a halogen atom for downstream functionalization (e.g., cross-coupling), 4-Phenyl-1,3-thiazole-2-carbaldehyde (MW 189.23) is a more atom-economical and cost-effective choice compared to its brominated analog, 4-(4-bromophenyl)thiazole-2-carbaldehyde (MW 268.13) [5]. The lower molecular weight simplifies purification and reduces waste, aligning with principles of green chemistry. This makes it the preferred building block for initial SAR exploration and large-scale synthesis where the bromine moiety is superfluous [5].

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